molecular formula C8H6ClN3O B1367519 2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 80708-26-5

2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B1367519
CAS No.: 80708-26-5
M. Wt: 195.6 g/mol
InChI Key: MWCFAYSPSOMQEX-UHFFFAOYSA-N
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Description

2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a chlorine atom at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis can start with the chlorination of a suitable pyridine derivative, followed by the introduction of a methyl group through alkylation reactions. The final step often involves cyclization to form the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in optimizing the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific electronic and optical properties, such as in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5H-pyrrolo[2,3-b]pyrazine: Another heterocyclic compound with a similar structure but different functional groups.

    Pyrido[2,3-b]pyrazine derivatives: A broad class of compounds with variations in the substituents on the pyridine and pyrazine rings.

Uniqueness

2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-chloro-4-methylpyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-12-7-5(3-2-4-10-7)11-6(9)8(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCFAYSPSOMQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541726
Record name 2-Chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80708-26-5
Record name 2-Chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80708-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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